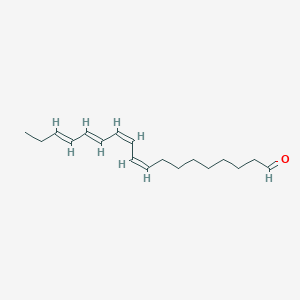

Parinaraldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Paraldehyde is a colorless, liquid chemical compound with a pungent odor. It is a cyclic trimer of acetaldehyde and is used in the synthesis of other chemicals. Paraldehyde has been used in the past as a sedative and hypnotic drug, but its use has been largely replaced by safer and more effective alternatives. In recent years, paraldehyde has found its way into scientific research due to its unique properties.

Mechanism of Action

Paraldehyde is a central nervous system depressant. It works by enhancing the activity of GABA receptors in the brain. GABA is a neurotransmitter that inhibits the activity of neurons, leading to sedation and relaxation.

Biochemical and Physiological Effects:

Paraldehyde has been shown to have a number of biochemical and physiological effects. It has been shown to lower blood pressure, decrease heart rate, and decrease respiratory rate. It also has anticonvulsant properties and has been used to treat seizures.

Advantages and Limitations for Lab Experiments

One advantage of using paraldehyde in lab experiments is its ability to preserve the structure of biological tissues. It is also relatively inexpensive compared to other fixatives. However, paraldehyde has a pungent odor and can be irritating to the eyes and respiratory system. It is also highly flammable and must be handled with care.

Future Directions

There are a number of future directions for research on paraldehyde. One area of interest is its potential use as a treatment for epilepsy. Paraldehyde has been shown to have anticonvulsant properties, and further research could lead to the development of new epilepsy treatments. Another area of interest is the study of paraldehyde's effects on protein structure and interactions. Paraldehyde could be used to study the structure and function of proteins in a variety of biological systems.

Synthesis Methods

Paraldehyde can be synthesized by the trimerization of acetaldehyde in the presence of an acid catalyst. The reaction produces a mixture of paraldehyde and acetaldehyde. The mixture is then distilled to isolate pure paraldehyde.

Scientific Research Applications

Paraldehyde has been used in scientific research as a fixative for biological tissues. It has been shown to preserve the structure of tissues and cells better than other fixatives. Paraldehyde has also been used in the study of protein structures and interactions.

properties

CAS RN |

148408-16-6 |

|---|---|

Product Name |

Parinaraldehyde |

Molecular Formula |

C18H28O |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

(9Z,11Z,13E,15E)-octadeca-9,11,13,15-tetraenal |

InChI |

InChI=1S/C18H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-10,18H,2,11-17H2,1H3/b4-3+,6-5+,8-7-,10-9- |

InChI Key |

RETRRXAPSLSKSS-BEGPLMEHSA-N |

Isomeric SMILES |

CC/C=C/C=C/C=C\C=C/CCCCCCCC=O |

SMILES |

CCC=CC=CC=CC=CCCCCCCCC=O |

Canonical SMILES |

CCC=CC=CC=CC=CCCCCCCCC=O |

synonyms |

alpha-PAD alpha-parinaraldehyde parinaraldehyde |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B115685.png)

![Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B115695.png)